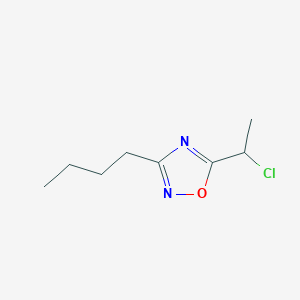

3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole

Description

Historical Context and Evolution of 1,2,4-Oxadiazole (B8745197) Chemistry

The journey of 1,2,4-oxadiazole chemistry began in 1884 with its first synthesis by Tiemann and Krüger, who initially referred to the structure as "azoxime" or "furo[ab1]diazole". nih.govencyclopedia.pubpsu.edu For several decades following its discovery, the 1,2,4-oxadiazole ring received only sporadic attention. psu.edu It wasn't until the 1960s that interest in this heterocycle surged, primarily driven by the discovery of its tendency to undergo photochemical rearrangements into other heterocyclic systems. nih.govpsu.edu

The biological potential of 1,2,4-oxadiazole derivatives began to be explored in the 1940s. nih.gov This exploration bore fruit two decades later with the introduction of Oxolamine, a cough suppressant, which was the first commercial drug to feature the 1,2,4-oxadiazole ring. nih.gov In recent years, there has been a significant resurgence in research interest, fueled by the utility of this scaffold in medicinal chemistry and materials science. psu.edu Modern synthetic methodologies, including microwave-assisted synthesis, transition-metal catalysis, and green chemistry approaches, have further accelerated the exploration of this compound class. nih.gov

Significance of the 1,2,4-Oxadiazole Ring System in Organic and Medicinal Chemistry Research

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms at positions 1, 2, and 4. guidechem.com This arrangement imparts a unique set of physicochemical properties that make it a valuable scaffold in drug discovery and organic synthesis. nih.gov

One of the most significant features of the 1,2,4-oxadiazole ring is its role as a bioisostere for ester and amide groups. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net This means it can mimic the size, shape, and electronic properties of these functional groups while often conferring improved metabolic stability by being resistant to hydrolysis. nih.govfrontiersin.orgresearchgate.net This property is highly advantageous in drug design for overcoming pharmacokinetic challenges. nih.gov

The versatility of the 1,2,4-oxadiazole nucleus is demonstrated by the broad spectrum of biological activities exhibited by its derivatives. These include anti-inflammatory, antimicrobial, anticancer, antiviral, and neuroprotective effects. encyclopedia.pubnih.govresearchgate.net The stability of the ring, combined with the ability to introduce diverse substituents at the C3 and C5 positions, allows for the fine-tuning of its pharmacological profile. nih.govguidechem.com Consequently, the 1,2,4-oxadiazole scaffold is a prominent feature in many modern drug discovery programs. nih.govnih.gov

Structural Overview of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole within its Class

3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole is a member of the 3,5-disubstituted 1,2,4-oxadiazole family. Its structure consists of the central 1,2,4-oxadiazole ring, which is substituted at the C3 position with a butyl group and at the C5 position with a 1-chloroethyl group.

The parent 1H-1,2,4-oxadiazole is highly unstable; however, 3,5-disubstituted derivatives like the title compound are generally stable. guidechem.com The reactivity of the 1,2,4-oxadiazole ring is characterized by the relative inertness of the C3 and C5 positions to electrophilic substitution. guidechem.com Synthesis of such compounds typically involves the cyclization of amidoximes with acylating agents or 1,3-dipolar cycloaddition reactions. nih.govresearchgate.netorganic-chemistry.org For instance, a common route is the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. nih.gov

Table 1: Physicochemical Properties of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole

| Property | Value | Source |

| Molecular Formula | C₉H₁₅ClN₂O | N/A |

| Molecular Weight | 202.68 g/mol | N/A |

| IUPAC Name | 3-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole | N/A |

| SMILES | CCCCC1=NC(=NO1)C(C)Cl | N/A |

| InChI Key | N/A | N/A |

| Note: Specific experimental data for this compound is not readily available in public literature. The properties listed are calculated based on its chemical structure. |

Table 2: Research Findings on Related 1,2,4-Oxadiazole Derivatives

| Compound/Derivative Class | Research Focus | Key Findings | Reference |

| 1,2,4-Oxadiazole-arylsulfonamides | Carbonic Anhydrase Inhibition | Demonstrated high biological activity and selectivity, with potential applications in cancer therapy. | nih.gov |

| 1,2,4-Oxadiazole linked imidazopyrazine derivatives | Anticancer Activity | Certain compounds showed excellent cytotoxicity against human cancer cell lines, more potent than the reference drug adriamycin. | nih.gov |

| Benzimidazole-oxadiazole hybrids | Anti-tubercular Activity | One compound was found to be highly selective toward Mycobacterium tuberculosis strain H37Rv. | nih.gov |

| 1,2,4-Oxadiazole linked 5-fluorouracil (B62378) derivatives | Anticancer Agents | Several synthesized compounds demonstrated promising anticancer activity against a panel of human cancer cell lines. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O/c1-3-4-5-7-10-8(6(2)9)12-11-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENRJUHCFROHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NOC(=N1)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256722 | |

| Record name | 1,2,4-Oxadiazole, 3-butyl-5-(1-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119738-10-2 | |

| Record name | 1,2,4-Oxadiazole, 3-butyl-5-(1-chloroethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119738-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole, 3-butyl-5-(1-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Butyl 5 1 Chloroethyl 1,2,4 Oxadiazole

Retrosynthetic Analysis of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole

A logical retrosynthetic analysis of the target molecule, 3-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, reveals two primary disconnection points at the C3-N4 and C5-O1 bonds of the oxadiazole ring. This approach is characteristic of the most prevalent methods for 1,2,4-oxadiazole (B8745197) synthesis, which typically involve the condensation of an amidoxime (B1450833) with a carboxylic acid derivative.

This disconnection leads to two key synthons: a butyramide (B146194) oxime equivalent, which provides the butyl group at the C3 position, and a 2-chloropropanoyl equivalent for the (1-chloroethyl) group at the C5 position. These synthetic precursors are readily accessible from commercially available starting materials. An alternative retrosynthetic strategy involves a [3+2] cycloaddition, disconnecting the molecule into a nitrile oxide and a nitrile.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of 3-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole is contingent on the efficient preparation of its precursors. These syntheses involve standard functional group transformations.

Synthesis of Butyric Acid Derivatives

The butyl-substituted portion of the oxadiazole is typically derived from butyric acid or its nitrile counterpart. To form the necessary amidoxime precursor, butyronitrile (B89842) is the preferred starting material. The synthesis of pentanimidamide, N-hydroxy (butyramide oxime) is generally achieved through the reaction of butyronitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base such as sodium carbonate or potassium hydroxide. rjptonline.org This reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile carbon.

Alternatively, butyric acid can be converted to its corresponding acid chloride, butyryl chloride, using thionyl chloride or oxalyl chloride. The acid chloride can then be reacted with ammonia (B1221849) to form butyramide, which is subsequently dehydrated to butyronitrile, although the direct conversion from the nitrile is more efficient. Some syntheses of related oxadiazoles (B1248032) have utilized butyric acid derivatives directly in the final cyclization step. journalcsij.comindexcopernicus.comacgpubs.org

Synthesis of Chloroethyl-Containing Precursors

The (1-chloroethyl) moiety at the C5 position is introduced using an activated derivative of 2-chloropropanoic acid. Commercially available 2-chloropropanoic acid can be readily converted into its more reactive acid chloride, 2-chloropropanoyl chloride, by treatment with reagents like thionyl chloride or phosphorus pentachloride. This acid chloride is a key reagent in the subsequent cyclization step. researchgate.netnih.gov

Alternatively, 2-chloropropanoic anhydride (B1165640) can be prepared by the dehydration of 2-chloropropanoic acid, often using a strong dehydrating agent. Anhydrides serve as effective acylating agents for the amidoxime in the formation of the oxadiazole ring. researchgate.netmdpi.com

Cyclization Strategies for the 1,2,4-Oxadiazole Core Formation

The final and most critical step in the synthesis is the construction of the 1,2,4-oxadiazole ring. This is most commonly achieved through a cyclocondensation reaction.

Amidoxime-Anhydride/Acid Chloride Cyclocondensation Approaches

The most widely employed method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid derivative, such as an acid chloride or anhydride. researchgate.netnih.gov In the context of synthesizing the target molecule, this involves the reaction of butyramide oxime with 2-chloropropanoyl chloride.

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

| Butyramide oxime | 2-Chloropropanoyl chloride | Pyridine or Triethylamine, Toluene, Reflux | 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole |

| Butyramide oxime | 2-Chloropropanoic anhydride | DMSO, NaOH, Room Temp to Heat | 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole |

This table presents plausible reaction conditions based on general syntheses of 1,2,4-oxadiazoles.

Alternative Cycloaddition Reactions for 1,2,4-Oxadiazole Ring Construction

An alternative pathway to the 1,2,4-oxadiazole core is through a 1,3-dipolar cycloaddition reaction. rjptonline.orgnih.gov This method involves the reaction of a nitrile oxide with a nitrile. For the synthesis of 3-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, this would entail the cycloaddition of butyronitrile with 2-chloropropanenitrile oxide.

The nitrile oxide is an unstable intermediate and is typically generated in situ. This can be achieved by the dehydration of an α-nitroketone or the dehydrohalogenation of a hydroximoyl halide. organic-chemistry.org For instance, 2-chloropropanal (B1595544) could be converted to its oxime, which is then halogenated to form the corresponding hydroximoyl halide. Treatment of this intermediate with a base would generate the 2-chloropropanenitrile oxide, which would then react with butyronitrile to yield the desired oxadiazole. While this method is a valid alternative, it is often less favored due to the potential for nitrile oxide dimerization and the sometimes harsh conditions required for its generation. nih.gov

Stereoselective Synthesis of the 1-Chloroethyl Moiety in 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole

The 1-chloroethyl group at the C5 position of the oxadiazole ring contains a stereocenter, making the stereoselective synthesis of this moiety a critical consideration for producing enantiomerically pure forms of the final compound. Since direct stereoselective chlorination of the final oxadiazole is challenging, the stereochemistry is typically introduced via the acylating agent, (R)- or (S)-2-chloropropanoyl chloride.

Modern asymmetric synthesis offers several strategies to obtain such chiral building blocks:

Organocatalytic Chlorination: Asymmetric α-chlorination of carbonyl compounds can be achieved with high enantioselectivity using chiral organocatalysts. For instance, the enantioselective chlorination of β-keto esters has been successfully performed using hybrid amide-based Cinchona alkaloid catalysts. nih.govacs.org These catalysts create a chiral environment that directs the approach of an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to one face of the enolate intermediate, resulting in high enantiomeric excess (ee). acs.org A similar strategy could be adapted for the asymmetric chlorination of a suitable propionyl precursor.

Enzyme-Catalyzed Reactions: Photoenzymatic methods have emerged for the asymmetric synthesis of α-chloroamides from α,α-dichloroamides and alkenes. nih.govprinceton.edu An engineered flavin-dependent "ene"-reductase can catalyze this transformation with excellent stereoselectivity. nih.govprinceton.edunih.gov The resulting chiral α-chloroamide could then be converted to the required chiral 2-chloropropanoic acid or its acyl chloride.

Chiral Pool Synthesis: Starting from readily available chiral precursors, such as L- or D-alanine, is another viable route. The amino group can be converted to a chloro group via diazotization reactions, although this can sometimes lead to racemization.

The subsequent coupling of the enantiopure 2-chloropropanoyl chloride with pentanamidoxime is generally expected to proceed with retention of configuration at the chiral center, as the stereocenter is not directly involved in the acylation or cyclization reactions.

Optimization of Reaction Conditions and Yields for the Chemical Compound

The efficiency of the synthesis of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole hinges on the optimization of the coupling and cyclization steps. Key variables include the choice of coupling agent, base, solvent, temperature, and reaction time.

Coupling Agents and Bases: The reaction between the amidoxime and the carboxylic acid (or its chloride) often requires a coupling agent to facilitate the formation of the O-acylamidoxime intermediate. researchgate.net In the case of using 2-chloropropanoyl chloride, a base is typically sufficient. However, if starting from 2-chloropropanoic acid, various coupling reagents are employed. The table below illustrates how the choice of coupling reagent and base can influence the yield in analogous 1,2,4-oxadiazole syntheses. researchgate.net

| Coupling Reagent | Base | Solvent | Yield (%) |

| EDC/HOBt | DIPEA | DMF | 75 |

| PyBOP | DIPEA | DMF | 80 |

| HATU | DIPEA | DMF | 92 |

| TBTU | K₂CO₃ | DMF | 65 |

| DCC | DMAP | CH₂Cl₂ | 70 |

| Data adapted from analogous 3,5-disubstituted 1,2,4-oxadiazole syntheses. HATU with DIPEA in DMF often provides superior yields. researchgate.net |

Reaction Temperature and Method: The cyclodehydration of the O-acylamidoxime intermediate to the oxadiazole ring is a critical step. While this can be achieved by thermal heating, often at temperatures above 80-100 °C, modern techniques can improve outcomes. acs.orgnih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields. acs.org For instance, a reaction that takes 24 hours under conventional heating at 85 °C might reach completion in just 15 minutes at 160 °C under microwave irradiation, with yields improving from 70% to over 85%. acs.org

The choice of solvent is also crucial. Aprotic polar solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used. acs.orgresearchgate.netorganic-chemistry.org In some room-temperature syntheses, a superbase system like NaOH/DMSO has proven effective, offering a practical one-pot procedure from esters and amidoximes. nih.govmdpi.com

Scalability and Process Chemistry Considerations for the Synthesis of the Chemical Compound

Transitioning the synthesis of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole from a laboratory scale to an industrial process introduces several critical considerations related to safety, efficiency, cost, and environmental impact.

Batch vs. Continuous Processing: While traditional synthesis is performed in batch reactors, continuous flow chemistry using microreactors offers significant advantages for scalability. nih.gov Microreactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and improved safety, especially for exothermic reactions. This technology can significantly shorten reaction times—a complete three-step sequence from nitrile to oxadiazole can be achieved in approximately 30 minutes—and facilitate easier automation and scale-up. nih.gov

Reagent and Catalyst Selection: On a large scale, the cost and safety of reagents are paramount. While highly effective, expensive coupling reagents like HATU may be replaced with more economical alternatives such as activating the carboxylic acid with thionyl chloride or using carbodiimides like EDC. acs.orgresearchgate.net The use of corrosive or hazardous catalysts is also a concern. For example, while TBAF is an effective catalyst for cyclization, its corrosive nature on an industrial scale makes alternatives like TBAH or inorganic bases (e.g., NaOH, KOH) in solvents like DMSO more attractive. chim.it

Purification and Waste Management: Purification on a large scale must be efficient and environmentally friendly. Crystallization is preferred over chromatography. The choice of reaction conditions that minimize byproduct formation is crucial. One-pot procedures are highly desirable as they reduce the number of unit operations and solvent usage, leading to a more streamlined and economical process. acs.orgnih.gov For instance, a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles and carboxylic acids has been optimized for parallel chemistry, demonstrating its potential for large-scale production. acs.org

The following table outlines key process chemistry considerations for scaling up the synthesis.

| Parameter | Laboratory Scale | Industrial Scale |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor; Microreactor |

| Heating Method | Heating mantle, oil bath | Steam/oil jacket; Microwave reactor |

| Reagents | High-purity, often expensive (e.g., HATU) | Cost-effective, readily available (e.g., SOCl₂, EDC) |

| Purification | Flash chromatography | Crystallization, distillation, extraction |

| Process Control | Manual monitoring | Automated process control (PAT) |

| Safety | Fume hood | Contained systems, hazard analysis (HAZOP) |

Advanced Structural Characterization and Stereochemical Elucidation of 3 Butyl 5 1 Chloroethyl 1,2,4 Oxadiazole

High-Resolution Spectroscopic Analysis for Confirmation of the Chemical Compound's Structure

The definitive confirmation of the chemical structure of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole would necessitate a suite of high-resolution spectroscopic techniques. Each method provides unique and complementary information to piece together the molecular puzzle.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy would be instrumental in unequivocally establishing the connectivity of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the butyl and chloroethyl groups, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would link the protons to their directly attached carbons and to carbons further away, respectively. This would confirm the placement of the butyl group at the 3-position and the 1-chloroethyl group at the 5-position of the 1,2,4-oxadiazole (B8745197) ring. However, specific experimental data and detailed spectral assignments for this compound are not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole. This technique provides a highly accurate mass measurement, which can be used to calculate the elemental composition of the molecule, thereby confirming its molecular formula. This is a critical step in the structural elucidation process. While the theoretical exact mass can be calculated, experimental verification through HRMS for this specific compound has not been published.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. For 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, these techniques would be expected to show characteristic absorption bands for the C=N and C-O-N vibrations of the oxadiazole ring, as well as vibrations corresponding to the C-H bonds of the alkyl groups and the C-Cl bond. A comparative analysis of IR and Raman spectra would provide a more complete vibrational profile of the molecule. Specific spectral data, including peak positions and intensities, are not available in the literature for this compound.

Chiroptical Spectroscopy and Assignment of Absolute Configuration of the 1-Chloroethyl Stereocenter

The presence of a stereocenter at the 1-chloroethyl group means that 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are essential for distinguishing between these enantiomers and assigning the absolute configuration (R or S) to the stereocenter. This experimental analysis, which is crucial for understanding the three-dimensional structure of the molecule, has not been reported for this compound.

Chemical Reactivity and Derivatization Studies of 3 Butyl 5 1 Chloroethyl 1,2,4 Oxadiazole

Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring in 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its reactivity is influenced by the electron-withdrawing nature of the heteroatoms, which affects the electron density of the ring carbons.

Electrophilic Aromatic Substitution (if applicable)

The 1,2,4-oxadiazole ring is generally considered to be electron-deficient, which deactivates it towards electrophilic aromatic substitution reactions. The presence of two pyridine-type nitrogen atoms reduces the electron density on the carbon atoms of the ring, making reactions with electrophiles difficult. Consequently, common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are not typically observed on the 1,2,4-oxadiazole nucleus itself.

Nucleophilic Attack on the Heterocyclic Ring

In contrast to its inertness towards electrophiles, the 1,2,4-oxadiazole ring is susceptible to nucleophilic attack, particularly at the C3 and C5 positions. nih.gov The C5 position is generally more electrophilic due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. nih.govpsu.edu In the case of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, the C5 carbon, already bearing the 1-chloroethyl group, could potentially be a site for nucleophilic substitution, especially if the 1-chloroethyl group can act as a leaving group under certain conditions.

However, direct nucleophilic attack on the ring carbon (C5) is less common than reactions involving the side chain. More prevalent are ring-opening and rearrangement reactions initiated by nucleophiles. One such characteristic reaction is the Boulton-Katritzky rearrangement . rsc.orgmdpi.combeilstein-journals.org This rearrangement involves the reaction of a 1,2,4-oxadiazole with a nucleophile, leading to a ring transformation. For 3,5-disubstituted 1,2,4-oxadiazoles, this can be a pathway to synthesize other heterocyclic systems. rsc.orgmdpi.com For instance, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been shown to rearrange into spiropyrazolinium salts in the presence of acids. mdpi.com

Another potential reaction is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. chim.itresearchgate.net This is particularly observed when the C5 substituent is a strong electron-withdrawing group. chim.it While the 1-chloroethyl group is not as strongly withdrawing as a perfluoroalkyl group, this pathway could be envisioned with potent nucleophiles.

Transformations Involving the 1-Chloroethyl Substituent

The 1-chloroethyl group at the C5 position is the most reactive site for derivatization in 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole. This alkyl halide moiety can readily undergo nucleophilic substitution and elimination reactions.

Nucleophilic Displacement Reactions

The chlorine atom in the 1-chloroethyl group can be displaced by a variety of nucleophiles in SN1 or SN2 type reactions. The specific pathway would be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The presence of the heterocyclic ring can influence the reactivity of the benzylic-like position of the chloroethyl group.

A range of nucleophiles can be employed to introduce new functional groups, leading to a diverse library of derivatives. Examples of such transformations on similar haloalkyl-substituted heterocycles are well-documented. beilstein-journals.orgresearchgate.net

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Hydroxide | NaOH (aq) | 3-Butyl-5-(1-hydroxyethyl)-1,2,4-oxadiazole | |

| Alkoxide | NaOCH3 | 3-Butyl-5-(1-methoxyethyl)-1,2,4-oxadiazole | |

| Amine | NH3 | 3-Butyl-5-(1-aminoethyl)-1,2,4-oxadiazole | |

| Thiolate | NaSH | 3-Butyl-5-(1-mercaptoethyl)-1,2,4-oxadiazole | |

| Azide | NaN3 | 3-Butyl-5-(1-azidoethyl)-1,2,4-oxadiazole |

Elimination Reactions and Formation of Unsaturated Derivatives

Treatment of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole with a strong, non-nucleophilic base can lead to an elimination reaction (E1 or E2), yielding the corresponding vinyl-substituted oxadiazole. According to Zaitsev's rule , the more substituted alkene is generally the major product in base-induced eliminations. openstax.orglibretexts.org In this case, elimination of HCl would lead to the formation of 3-Butyl-5-vinyl-1,2,4-oxadiazole.

The resulting vinyl group is a valuable synthetic handle, susceptible to a variety of further transformations such as hydrogenation, halogenation, and polymerization. For example, the hydroarylation of acetylenic 1,2,4-oxadiazoles has been reported, suggesting that the vinyl derivative could undergo similar addition reactions. nih.gov

| Reagent | Reaction Type | Product Structure | Product Name |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | E2 Elimination | 3-Butyl-5-vinyl-1,2,4-oxadiazole |

Reactivity of the Butyl Substituent

The n-butyl group attached to the C3 position of the oxadiazole ring is generally the least reactive part of the molecule under typical synthetic conditions. wikipedia.org It is a saturated alkyl chain and lacks functional groups that are readily transformed. The C-H bonds of the butyl group are relatively strong and unactivated.

However, under harsh conditions, such as radical halogenation, it might be possible to functionalize the butyl chain. The position of substitution would depend on the relative stability of the resulting radical intermediates. It is also important to consider the steric hindrance provided by the butyl group, which can influence the approach of reagents to the adjacent C3 position of the oxadiazole ring. wikipedia.orgnih.gov

Synthesis of Novel Derivatives of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole for Structure-Activity Relationship Investigations

The presence of a chlorine atom on the ethyl substituent at the C5 position of the 1,2,4-oxadiazole ring provides a reactive center for nucleophilic substitution. This allows for the synthesis of a wide array of new derivatives, which is a common strategy for exploring structure-activity relationships (SAR). In SAR studies, systematic modification of a lead compound's structure helps to identify the chemical features responsible for its biological activity.

The 1,2,4-oxadiazole ring generally acts as an electron-withdrawing group, which can enhance the reactivity of its substituents. researchgate.net The carbon atom bonded to the chlorine in the 1-chloroethyl group is electrophilic and susceptible to attack by various nucleophiles. By analogy with studies on 5-chloromethyl-3-aryl-1,2,4-oxadiazoles, this position readily reacts with nucleophiles such as thiols and amines to generate novel derivatives. researchgate.net For instance, reaction with ammonium (B1175870) thiocyanate (B1210189) can yield a thiocyanate derivative, which can be further reacted with alcohols to produce a series of thioethers. researchgate.net

SAR studies on various 1,2,4-oxadiazole analogues have revealed critical insights into how different substituents affect activity. For example, in a series of 3-aryl-5-aryl-1,2,4-oxadiazoles identified as apoptosis inducers, a substituted five-membered ring at the 5-position was found to be crucial for activity. nih.gov In another study on nematicides, the introduction of a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring was shown to enhance activity. mdpi.com Furthermore, the electronic properties of substituents on an attached phenyl ring also modulate biological effects; for instance, the nematicidal activity against B. xylophilus was found to decrease as the electron-withdrawing substituent at the 4-position of the benzene (B151609) ring increased in atomic radius (F > Cl > Br). mdpi.com

The table below outlines potential derivatives of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole that could be synthesized for SAR investigations, based on established reactivity patterns of similar compounds.

| Reactant Nucleophile | Derivative Functional Group | Potential Impact on Physicochemical Properties | Rationale for SAR Investigation |

| Aryl/Alkyl Amine (R-NH₂) | Secondary/Tertiary Amine | Increases basicity and hydrogen bonding potential. | Explore the role of hydrogen bond donors/acceptors and ionic interactions. |

| Aryl/Alkyl Thiol (R-SH) | Thioether | Increases lipophilicity and introduces a soft nucleophilic center. | Investigate the importance of sulfur interactions with biological targets. |

| Sodium Azide (NaN₃) | Azide | Introduces a polar, sterically small group; precursor for amines or triazoles. | Can serve as a bioisostere or be used for click chemistry conjugations. |

| Alcohol/Phenol (R-OH) | Ether | Modulates polarity and hydrogen bonding capability. | Determine the effect of replacing the chlorine with an oxygen-linked substituent. |

| Sodium Cyanide (NaCN) | Nitrile | Increases polarity and introduces a linear, rigid group. | Precursor for carboxylic acids or amines, exploring steric and electronic effects. |

This table is interactive. Click on the headers to sort the data.

Chemical Stability of the Chemical Compound under Diverse Chemical Environments (e.g., pH, redox conditions, light)

The stability of a chemical compound is a critical parameter, influencing its shelf-life, formulation, and behavior in biological systems. The 1,2,4-oxadiazole ring, while considered a stable bioisostere for esters, possesses inherent chemical reactivities that define its stability profile. researchgate.net It is characterized by relatively low aromaticity and a weak O-N bond, which is susceptible to cleavage under certain conditions. psu.eduresearchgate.net

pH-Dependent Stability The stability of the 1,2,4-oxadiazole ring is highly dependent on pH. Studies on 1,2,4-oxadiazole derivatives have shown that the ring exhibits maximum stability in the pH range of 3 to 5. nih.gov Outside of this range, it is susceptible to hydrolytic degradation.

Acidic Conditions (pH < 3): At low pH, the N-4 atom of the oxadiazole ring becomes protonated. This activates the methine carbon (C5) for a nucleophilic attack (e.g., by water), leading to the opening of the heterocyclic ring. nih.gov

Alkaline Conditions (pH > 5): Under basic conditions, a nucleophile can attack the C5 carbon, which results in the formation of an anion on the N-4 atom. Subsequent proton capture from the solvent (like water) facilitates the cleavage of the O-N bond and ring opening. nih.gov In the absence of a proton source, the ring may remain stable. nih.gov

Redox Conditions The O-N bond in the 1,2,4-oxadiazole ring is its most vulnerable point under reductive conditions. researchgate.netchim.it Catalytic hydrogenation or chemical reduction can lead to the cleavage of this bond, resulting in the decomposition of the heterocyclic system. This susceptibility is a key characteristic of the 1,2,4-oxadiazole scaffold.

Photostability 1,2,4-oxadiazoles can undergo photochemical rearrangements upon exposure to light. chim.it The specific pathway and products of photodegradation depend on the substituents and the irradiation conditions. This potential for light-induced degradation is a factor to consider in the handling and storage of such compounds.

Thermal Stability Oxadiazole derivatives can exhibit high thermal stability. For example, studies on certain 1,3,4-oxadiazole (B1194373) derivatives have shown them to be stable at temperatures exceeding 300°C. researchgate.net While the specific thermal stability of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole is not documented, the general robustness of the oxadiazole core suggests it may possess significant thermal resistance, although the substituents will influence the exact decomposition temperature.

The stability of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole is summarized in the table below.

| Condition | Effect on Stability | Mechanism of Degradation | Reference |

| Acidic (pH < 3) | Unstable | Protonation of N4 followed by nucleophilic attack at C5 and ring opening. | nih.gov |

| Neutral (pH 3-5) | Maximally Stable | The rate of acid- and base-catalyzed hydrolysis is minimal. | nih.gov |

| Alkaline (pH > 5) | Unstable | Nucleophilic attack at C5 followed by protonation and O-N bond cleavage. | nih.gov |

| Reductive | Unstable | Cleavage of the weak O-N bond. | researchgate.netchim.it |

| Light Exposure | Potentially Unstable | Can undergo photochemical rearrangements. | chim.it |

| Thermal | Generally Stable | The oxadiazole ring is known to be thermally robust. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Mechanistic Investigations of the Chemical Compound S Interactions with Biological Systems

Molecular Target Identification and Validation Research for 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole

No studies identifying or validating the molecular targets of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole have been published. Research in this area would typically aim to identify the specific proteins, enzymes, or receptors with which the compound interacts to elicit a biological response.

There is no information available on the use of ligand-based target fishing methodologies for 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole. This computational approach typically involves screening the structure of a small molecule against databases of known biological targets to predict potential interactions based on structural and chemical similarities to known ligands.

No data exists from proteomics-based target deconvolution studies for 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole. Such experimental approaches, including techniques like affinity chromatography-mass spectrometry or chemical proteomics, are employed to isolate and identify protein targets that physically bind to the compound within a complex biological sample, such as a cell lysate. chemscene.combldpharm.comnih.gov

Enzyme Inhibition or Activation Kinetics and Mechanism Studies by the Chemical Compound

There are no published studies detailing the enzyme inhibition or activation kinetics for 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole. This line of investigation would involve biochemical assays to determine if the compound can modulate the activity of specific enzymes. Key parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the mechanism of inhibition (e.g., competitive, non-competitive) would be determined. For instance, studies on other oxadiazole derivatives have explored their potential as inhibitors of enzymes like acetylcholinesterase or thymidylate synthase.

Receptor Binding and Allosteric Modulation Studies of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole

No receptor binding or allosteric modulation studies for 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole are available in the scientific literature. This research would utilize radioligand binding assays or functional assays to ascertain the compound's affinity for specific receptors and determine if it acts as an agonist, antagonist, or allosteric modulator. Research on different 1,2,4-oxadiazole (B8745197) structures has shown engagement with targets like adrenergic or GABAA receptors.

Elucidation of Cellular Pathways Modulated by the Chemical Compound

Information regarding the cellular pathways modulated by 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole is not available. This area of research focuses on understanding the broader biological consequences of the compound's interaction with its molecular target(s) at the cellular level.

There are no findings on how 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole may perturb intracellular signaling cascades. Such investigations would typically use techniques like western blotting, reporter gene assays, or transcriptomics to see how the compound affects specific signaling pathways, for example, the Nrf2/NF-κB or apoptosis-related pathways, which have been studied for other, structurally different oxadiazole compounds.

Analysis of Gene Expression and Protein Regulation by the Chemical Compound

While direct studies on 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole are unavailable, research on analogous compounds provides a framework for predicting its potential effects on gene and protein expression. For instance, certain 1,2,4-oxadiazole derivatives have been shown to modulate the expression of genes involved in cancer progression and inflammation. acs.orgchim.it

One notable mechanism is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway by some 1,2,4-oxadiazole derivatives. acs.org This pathway is a key regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the upregulation of a suite of antioxidant and detoxification genes. acs.org A specific analog, DDO-7263, has been identified as a potent Nrf2 activator. acs.org It is hypothesized that such compounds may interact with proteins like Rpn6, a subunit of the 26S proteasome, thereby preventing the degradation of Nrf2 and allowing its accumulation and subsequent gene activation. acs.org

In the context of cancer, other 1,2,4-oxadiazole derivatives have been found to influence the expression of proteins critical for cell cycle control and apoptosis. nih.govacs.org For example, some derivatives induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. frontiersin.org Furthermore, activation of caspases, particularly caspase-3, is a common downstream effect. mdpi.com In models of Alzheimer's disease, a novel 1,2,4-oxadiazole derivative, wyc-7-20, has been shown to reverse the expression of disease-related genes. dovepress.com

Given these precedents, it is plausible that 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole could modulate similar pathways. The butyl and 1-chloroethyl substituents would influence its lipophilicity and reactivity, which in turn would determine its specific interactions and downstream effects on gene and protein expression.

Illustrative Data Table: Potential Gene Expression Changes Induced by 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole in a Hypothetical Cancer Cell Line Model

| Gene | Function | Predicted Change in Expression | Potential Mechanism |

| NFE2L2 (Nrf2) | Transcription factor, master regulator of antioxidant response | Upregulation | Inhibition of proteasomal degradation acs.org |

| HMOX1 | Heme oxygenase 1, antioxidant enzyme | Upregulation | Nrf2 pathway activation acs.org |

| BAX | Pro-apoptotic protein | Upregulation | Induction of apoptosis frontiersin.org |

| BCL2 | Anti-apoptotic protein | Downregulation | Induction of apoptosis frontiersin.org |

| CASP3 | Caspase-3, executioner caspase in apoptosis | Upregulation/Activation | Induction of apoptosis mdpi.com |

| EGFR | Epidermal Growth Factor Receptor, proto-oncogene | Downregulation | Inhibition of receptor tyrosine kinase signaling frontiersin.orgscienceopen.com |

| TNF | Tumor Necrosis Factor, pro-inflammatory cytokine | Downregulation | Anti-inflammatory effects nih.gov |

Note: This table is illustrative and based on findings for other 1,2,4-oxadiazole derivatives. Experimental verification for 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole is required.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition and Binding Efficacy at a Cellular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the 1,2,4-oxadiazole class, extensive SAR studies have been conducted, revealing key structural features that govern their efficacy and selectivity for various biological targets. nih.govnih.govnih.gov

Generally, the substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring are critical determinants of activity. For instance, in a series of 1,2,4-oxadiazoles designed as anticancer agents, the nature of the aryl groups at these positions significantly impacts their potency. nih.govnih.gov The presence of electron-withdrawing or electron-donating groups on these aromatic rings can modulate the electronic properties of the oxadiazole core and its ability to interact with target proteins. nih.govnih.gov For example, in some anticancer 1,2,4-oxadiazoles, electron-donating groups on the 5-aryl ring were found to enhance antiproliferative potency. mdpi.com

In the case of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, the lipophilic n-butyl group at the 3-position would likely contribute to its ability to cross cell membranes. The 1-chloroethyl group at the 5-position is a reactive moiety. The chlorine atom is a good leaving group, suggesting that this compound might act as an alkylating agent, forming covalent bonds with nucleophilic residues in its biological target. This could lead to irreversible inhibition, a property that can be advantageous for certain therapeutic applications.

Illustrative Data Table: Hypothetical SAR for 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole Analogs

| Compound | R1 (Position 3) | R2 (Position 5) | Predicted Biological Activity | Rationale |

| Target Compound | n-Butyl | 1-Chloroethyl | Potentially high | Combination of lipophilicity and a reactive alkylating group. |

| Analog 1 | Methyl | 1-Chloroethyl | Moderate | Reduced lipophilicity compared to the target compound may decrease cell permeability. |

| Analog 2 | Phenyl | 1-Chloroethyl | High | Aromatic ring could engage in pi-stacking interactions with the target protein. |

| Analog 3 | n-Butyl | Ethyl | Low | Lack of the reactive chloro group would likely lead to a loss of covalent binding capability. |

| Analog 4 | n-Butyl | 1-Fluoroethyl | Moderate to High | Fluorine is more electronegative but a poorer leaving group than chlorine, potentially altering the reactivity and interaction profile. |

Note: This table is a hypothetical representation of potential SAR and requires experimental validation.

Use of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole as a Chemical Probe for Fundamental Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. Due to their diverse biological activities and often specific mechanisms of action, 1,2,4-oxadiazole derivatives have been utilized as chemical probes. lifechemicals.comacs.org For example, DDO-7263 and its biotin-labeled and fluorescein-based derivatives have been used to identify Rpn6 as a target protein in the Nrf2 signaling pathway. acs.org This demonstrates the utility of this scaffold in "target fishing" experiments to elucidate novel biological mechanisms. acs.org

Given the potential for 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole to act as an irreversible inhibitor due to its 1-chloroethyl group, it could be a valuable chemical probe. If this compound shows a specific biological effect, its covalent binding nature would facilitate the identification of its molecular target. Techniques such as affinity chromatography or competitive activity-based protein profiling could be employed. A biotin (B1667282) or a click-chemistry handle could be appended to a non-essential position of the molecule to create a probe for pull-down experiments and subsequent identification of the binding partner by mass spectrometry.

Investigation of Specific Molecular Interaction Sites of the Chemical Compound with Biomolecules

The molecular interactions of 1,2,4-oxadiazole derivatives with their biological targets are diverse and depend on the specific substituents on the oxadiazole ring. Docking studies and co-crystal structures have provided insights into these interactions for several analogs.

For example, 1,2,4-oxadiazole-based inhibitors of sirtuin 2 (Sirt2) have been shown to bind in a substrate-competitive manner. nih.govchemrxiv.org The oxadiazole ring can form hydrogen bonds with backbone amides of the protein, while the substituents at the 3- and 5-positions engage in hydrophobic and other specific interactions within the binding pocket. nih.gov In the case of caspase-3 activators, the oxadiazole nitrogen and oxygen atoms can act as hydrogen bond acceptors with residues such as Gly238 and Cys285 in the active site. mdpi.com For inhibitors of EGFR, the oxadiazole scaffold can mimic the binding mode of known tyrosine kinase inhibitors. scienceopen.com

For 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, the butyl group would likely favor binding to hydrophobic pockets in a target protein. The 1-chloroethyl group, as a potential alkylating agent, could form a covalent bond with nucleophilic amino acid residues such as cysteine, lysine, or histidine. The oxadiazole ring itself could participate in hydrogen bonding or dipole-dipole interactions.

Illustrative Data Table: Potential Molecular Interaction Sites for 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole

| Potential Target Class | Key Interacting Residues | Type of Interaction |

| Kinases (e.g., EGFR) | Cysteine in the active site | Covalent bond (alkylation) from the 1-chloroethyl group scienceopen.com |

| Leucine, Valine | Hydrophobic interaction with the butyl group | |

| Deacetylases (e.g., Sirt2) | Glycine, Serine | Hydrogen bonding with the oxadiazole ring nih.govchemrxiv.org |

| Phenylalanine, Isoleucine | Hydrophobic interaction with the butyl group | |

| Proteases (e.g., Caspases) | Cysteine, Histidine | Covalent bond (alkylation) from the 1-chloroethyl group mdpi.com |

| Glycine | Hydrogen bonding with the oxadiazole ring mdpi.com |

Note: This table is illustrative and based on known interactions of related compounds. The actual interactions for the target compound need to be determined experimentally.

Exploration of Cellular Perturbations Induced by the Chemical Compound in Research Models

The cellular perturbations induced by 1,2,4-oxadiazole derivatives are as varied as their biological targets. In cancer cell lines, these compounds have been shown to cause cell cycle arrest, induction of apoptosis, and inhibition of cell migration. acs.orgfrontiersin.orgnih.gov For example, some derivatives cause an accumulation of cells in the G2/M phase of the cell cycle, followed by the activation of apoptotic pathways. tandfonline.com

In the context of immunology, certain 1,2,4-oxadiazole derivatives have demonstrated immunomodulatory effects. For instance, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine can polarize macrophages towards an anti-tumor M1 phenotype and induce the production of the pro-inflammatory cytokine TNF-α. nih.gov In models of neurodegenerative diseases, 1,2,4-oxadiazole derivatives have shown neuroprotective effects by reducing oxidative stress and clearing pathological protein aggregates. dovepress.com

The cellular effects of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole would be a direct consequence of its molecular interactions. If it targets a protein involved in cell cycle regulation, it could lead to cell cycle arrest. If it activates a pro-apoptotic pathway, it would induce programmed cell death. Its potential as an alkylating agent suggests it could induce cellular stress responses, such as the DNA damage response or the unfolded protein response, depending on the nature of its target.

Illustrative Data Table: Potential Cellular Perturbations Induced by 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole

| Cellular Process | Observed Effect in Research Models (for related compounds) | Potential Effect of Target Compound |

| Cell Viability | Decreased in cancer cell lines nih.govnih.gov | Potentially cytotoxic, especially to cancer cells |

| Cell Cycle | Arrest at G2/M or G0/G1 phase acs.orgtandfonline.com | Induction of cell cycle arrest |

| Apoptosis | Increased levels of cleaved caspases, DNA fragmentation acs.orgmdpi.com | Induction of apoptosis |

| Cell Migration | Inhibition of cancer cell migration nih.gov | Potential to inhibit metastasis |

| Oxidative Stress | Reduction of reactive oxygen species (ROS) dovepress.com | Modulation of cellular redox state |

| Inflammatory Response | Polarization of macrophages, modulation of cytokine release nih.gov | Immunomodulatory effects |

Note: This table presents potential cellular effects based on the activities of other 1,2,4-oxadiazole derivatives and requires experimental confirmation for 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole.

Computational Chemistry and Molecular Modeling of 3 Butyl 5 1 Chloroethyl 1,2,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of the Chemical Compound

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule, which in turn dictates its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT studies can provide optimized molecular geometry, vibrational frequencies, and various electronic properties. For 1,2,4-oxadiazole (B8745197) derivatives, DFT calculations have been employed to understand their structure and reactivity. nih.gov For instance, DFT has been used to study the rearrangement of isoxazoles to 1,2,4-oxadiazoles, providing insights into the reaction mechanisms and stability of the resulting compounds. nih.govrsc.org In the case of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-31G* to obtain its optimized 3D structure and electronic properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability.

For various 1,2,4-oxadiazole derivatives, HOMO-LUMO analysis has been used to understand their electronic transitions and charge transfer properties. ijopaar.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (σ), and electronegativity (χ) can be calculated. These parameters provide a quantitative measure of a molecule's reactivity.

Below is a table with representative HOMO-LUMO data for some 1,2,4-oxadiazole derivatives, illustrating the typical range of these values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole | -6.83 | -1.54 | 5.29 | researchgate.net |

| 2-(4-((E)-2-(5-((E)-4-(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)styryl)thiophen-2-yl)vinyl)-5-(4-tert-butylphenyl)1,3,4-oxadiazole | -5.30 | -2.58 | 2.72 | ijopaar.com |

| 4-(4-nitrophenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | -6.294 | -3.253 | 3.041 | researchgate.net |

This table presents data for analogous compounds to illustrate the application of HOMO-LUMO analysis.

Conformational Analysis and Energy Landscape Mapping of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, which has rotatable single bonds in its butyl and chloroethyl substituents, multiple conformers can exist. Understanding the preferred conformations is crucial as they can influence the molecule's physical properties and its ability to interact with biological targets.

Energy landscape mapping involves systematically exploring the potential energy surface of the molecule by rotating its flexible bonds and calculating the energy of each resulting conformation. This allows for the identification of low-energy, stable conformers. For the title compound, the key dihedral angles to be explored would be around the C-C bonds of the butyl and chloroethyl chains.

A hypothetical energy landscape mapping for the butyl group would reveal the relative energies of its anti and gauche conformations. Similarly, the rotation around the C-C bond of the chloroethyl group would be analyzed to find its most stable arrangement.

| Conformation (Butyl Group) | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 |

| Gauche | ~60° | 0.8 - 1.0 |

This table provides a hypothetical illustration of conformational energies.

Molecular Dynamics Simulations to Understand the Chemical Compound's Behavior in Solvents and Biological Mimics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational changes of a molecule and its interactions with its environment, such as a solvent or a biological membrane.

For 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, MD simulations could be used to understand its behavior in aqueous solution and in a lipid bilayer, which serves as a mimic for a cell membrane. These simulations would reveal how the molecule orients itself in different environments and which functional groups are exposed to the solvent or embedded within the membrane. This information is valuable for predicting its bioavailability and potential to cross cell membranes. Studies on other oxadiazole derivatives have utilized MD simulations to verify the stability of ligand-protein complexes. researchgate.netnih.gov

A typical MD simulation setup would involve placing the molecule in a box of solvent (e.g., water) or a pre-equilibrated lipid bilayer and simulating its movement over a period of nanoseconds to microseconds.

| Simulation Parameter | Typical Value/Setting |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E for water |

| Temperature | 300 K (physiological temperature) |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Ensemble | NPT (isothermal-isobaric) |

This table outlines typical parameters for an MD simulation.

Molecular Docking Studies with Potential Biological Targets and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, molecular docking studies can be performed to identify potential biological targets. Given that various 1,2,4-oxadiazole derivatives have shown activity against a range of targets, including those involved in cancer and bacterial infections, these would be logical starting points for docking studies. nih.govarabjchem.orgmdpi.comnih.govmdpi.com The docking results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

Binding site analysis involves examining the amino acid residues in the protein's active site that interact with the ligand. This analysis helps to understand the key interactions that are responsible for binding and can guide the design of more potent and selective analogs.

| Potential Biological Target | Function | Potential Therapeutic Area | References for Analog Studies |

| Caspase-3 | A key enzyme in the apoptotic pathway | Cancer | arabjchem.orgmdpi.com |

| EGFR Tyrosine Kinase | Involved in cell growth and proliferation | Cancer | nih.gov |

| Penicillin-Binding Proteins | Essential for bacterial cell wall synthesis | Antibacterial | nih.gov |

| Sortase A | Anchors virulence factors to the cell wall of Gram-positive bacteria | Antibacterial | nih.gov |

This table lists potential biological targets for 1,2,4-oxadiazole derivatives based on studies of analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for the Chemical Compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity or properties of new, unsynthesized compounds and for guiding lead optimization in drug discovery.

For 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole and its analogs, a QSAR study would involve compiling a dataset of related compounds with their measured biological activities against a specific target. Then, various molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a model that correlates these descriptors with the observed activity.

Numerous QSAR studies have been conducted on 1,2,4-oxadiazole derivatives, highlighting the importance of steric and electronic properties for their activity. nih.govnih.goviaea.orgresearchgate.net For example, a 3D-QSAR study on 1,2,4-oxadiazole antibacterials revealed that bulky substituents at certain positions and specific electrostatic fields are favorable for activity. nih.gov

A QSPR model could be developed to predict properties like solubility, melting point, or chromatographic retention time for this class of compounds.

| QSAR/QSPR Parameter | Description |

| Dependent Variable | Biological activity (e.g., IC50) or a physicochemical property. |

| Independent Variables | Molecular descriptors (e.g., LogP, molecular weight, electronic parameters). |

| Statistical Method | Multiple Linear Regression (MLR), Partial Least Squares (PLS), etc. |

| Model Validation | Internal validation (e.g., leave-one-out cross-validation) and external validation (using a test set). |

This table provides a general overview of the components of a QSAR/QSPR study.

Virtual Screening and Library Design based on the Chemical Compound Scaffold

The 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole scaffold serves as a valuable starting point for virtual screening and the design of chemical libraries aimed at discovering novel bioactive molecules. nih.govresearchgate.net Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. nih.gov The 1,2,4-oxadiazole core is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govjomardpublishing.com

Library design based on the 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole scaffold would involve the systematic modification of its constituent parts to explore the chemical space around this core structure. This process, often guided by quantitative structure-activity relationship (QSAR) models, aims to optimize the compound's potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net For instance, the butyl group could be replaced with other alkyl or aryl groups of varying sizes and electronic properties to probe different binding pockets. Similarly, the chloroethyl group could be substituted with other functionalities to modulate reactivity and introduce additional interaction points.

A typical workflow for virtual screening and library design based on this scaffold would include:

Scaffold Selection and Preparation: The 3D structure of the 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole scaffold is optimized using computational methods.

Library Enumeration: A virtual library of derivatives is generated by systematically modifying the substituents at the 3 and 5-positions of the 1,2,4-oxadiazole ring.

Property Prediction: Physicochemical properties, such as molecular weight, lipophilicity (logP), and drug-likeness (e.g., Lipinski's rule of five), are calculated for all compounds in the virtual library to filter out molecules with undesirable properties. mdpi.com

Docking and Scoring: The virtual library is then docked into the active site of a target protein, and the binding affinity of each compound is estimated using a scoring function. nih.govnih.gov

Hit Selection and Optimization: The top-scoring compounds are selected as potential hits for further experimental validation. These hits can then be further optimized through iterative cycles of design, synthesis, and testing.

The following data tables illustrate the type of information that would be generated during such a computational study.

Table 1: Physicochemical Properties of a Virtual Library Based on the 3-Butyl-5-(R)-1,2,4-oxadiazole Scaffold

| Compound ID | R-group | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| BCE-OXD-001 | 1-chloroethyl | 216.68 | 2.8 | 0 | 3 |

| BCE-OXD-002 | ethyl | 182.24 | 2.5 | 0 | 3 |

| BCE-OXD-003 | propyl | 196.27 | 3.0 | 0 | 3 |

| BCE-OXD-004 | isopropyl | 196.27 | 2.9 | 0 | 3 |

| BCE-OXD-005 | cyclopropyl | 194.25 | 2.6 | 0 | 3 |

Table 2: Virtual Screening Results of a Focused Library against a Hypothetical Kinase Target

| Compound ID | R-group | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Key Interacting Residues |

| BCE-OXD-001 | 1-chloroethyl | -8.5 | 0.5 | Leu83, Val91, Ala145 |

| BCE-OXD-002 | ethyl | -7.2 | 2.1 | Leu83, Val91 |

| BCE-OXD-003 | propyl | -7.8 | 1.2 | Leu83, Val91, Ala145 |

| BCE-OXD-004 | isopropyl | -7.9 | 1.0 | Leu83, Val91, Ala145 |

| BCE-OXD-005 | cyclopropyl | -7.5 | 1.8 | Leu83, Val91 |

These tables demonstrate how computational tools can be used to systematically explore the structure-activity relationships of derivatives of the 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole scaffold, ultimately guiding the discovery of new drug candidates.

Advanced Analytical Methodologies for Research Applications of 3 Butyl 5 1 Chloroethyl 1,2,4 Oxadiazole

Development of Hyphenated Chromatographic Techniques for Separation and Detection

Hyphenated chromatography, which combines a separation technique with a detection method, is a cornerstone of modern analytical chemistry. For a compound like 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, both High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be principal tools for its separation and identification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the analysis of a wide range of organic molecules and is particularly well-suited for non-volatile and thermally labile compounds. The 1,2,4-oxadiazole (B8745197) core and its substituents make 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole amenable to HPLC separation. The choice of column and mobile phase would be critical for achieving good resolution and peak shape. A reversed-phase column, such as a C18, would likely be effective, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization for mass spectrometry.

The mass spectrometer, serving as the detector, provides high sensitivity and selectivity. For 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, electrospray ionization (ESI) would be a probable ionization technique, generating a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) could be employed to confirm the elemental composition of the parent ion and its fragments, providing unequivocal identification. nih.gov In research involving derivatives of 1,3,4-oxadiazoles, for instance, LCMS has been successfully used for their characterization. nanobioletters.com

Table 1: Illustrative HPLC-MS Parameters for Analysis of a 1,2,4-Oxadiazole Derivative

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometer | Agilent 6545 Q-TOF or equivalent |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3500 V |

| Fragmentor Voltage | 120 V |

| Gas Temperature | 325 °C |

| Sheath Gas Flow | 11 L/min |

| Mass Range | 50-500 m/z |

This table presents a hypothetical set of parameters and would require optimization for the specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical method for volatile and thermally stable compounds. Given the molecular weight and likely volatility of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, GC-MS could be a viable analytical option. A key consideration would be the thermal stability of the chloroethyl group, which might be susceptible to degradation at high temperatures in the GC injector or column.

In a typical GC-MS analysis, the compound would be separated on a capillary column with a non-polar or medium-polarity stationary phase. Electron ionization (EI) is a common ionization method in GC-MS, which would likely cause extensive fragmentation of the molecule. This fragmentation pattern, often referred to as a "fingerprint," can be highly specific and is invaluable for structural elucidation and identification by comparison to a spectral library. A comprehensive review of the mass spectrometric analysis of 1,2,4-oxadiazoles highlights that much of the work has been done under electron impact conditions. nih.gov

Advanced Spectroscopic Methods for In Situ Monitoring of the Chemical Compound's Transformations

The ability to monitor chemical reactions in real-time provides invaluable mechanistic insights. For 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be adapted for in situ monitoring. For example, the progress of a reaction involving the substitution of the chlorine atom or a transformation of the oxadiazole ring could be followed. The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives has been characterized using ¹H-NMR and ¹³C spectroscopic analysis, demonstrating the utility of these methods. nanobioletters.com

Quantitative Analysis of the Chemical Compound in Complex Research Matrices (e.g., cell lysates, enzyme assay mixtures)

Quantifying a compound in complex biological matrices is essential for many research applications, including pharmacokinetic and metabolic studies. For 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, this would likely be achieved using HPLC-MS/MS. This technique offers excellent selectivity and sensitivity by using multiple reaction monitoring (MRM). In an MRM experiment, a specific parent ion is selected and fragmented, and then one or more specific fragment ions are monitored. This highly specific detection method minimizes interference from the complex matrix.

The development of a quantitative assay would involve the preparation of a calibration curve using a series of known concentrations of the analyte in the matrix of interest. An internal standard, a molecule structurally similar to the analyte, would be added to all samples to correct for variations in sample preparation and instrument response. For instance, in studies involving other heterocyclic compounds, MTT assays have been used to determine cell viability in the presence of the compounds in cell lines such as HeLa, MCF7, and Caco-2. nih.govnanobioletters.com

Development of High-Throughput Screening Assays for Chemical Compound Interaction Studies

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for their effect on a biological target. nih.gov Should 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole be investigated for its biological activity, the development of an HTS assay would be a critical step. The nature of the assay would depend on the biological target.

For an enzymatic target, a common HTS approach is to use a substrate that produces a fluorescent or luminescent signal upon conversion by the enzyme. The ability of the test compound to inhibit or activate the enzyme is then measured by a change in the signal. Homogeneous cell-free assays based on techniques like fluorescence polarization spectroscopy or energy transfer are often employed due to their sensitivity and suitability for automation. nih.gov

For cell-based assays, reporter gene assays are a powerful tool. In this approach, cells are engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a specific signaling pathway. The effect of the compound on the pathway can then be quantified by measuring the reporter signal. nih.gov Recent advances in assay miniaturization are leading to ultra-high-throughput screening, accelerating the identification of lead compounds. nih.gov

Future Research Directions and Unaddressed Research Gaps for 3 Butyl 5 1 Chloroethyl 1,2,4 Oxadiazole

Exploration of Novel and Sustainable Synthetic Routes for the Chemical Compound

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles traditionally involves the acylation of amidoximes. researchgate.net However, future research should focus on developing more efficient, sustainable, and scalable synthetic protocols for 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole. The exploration of one-pot procedures, which reduce waste and improve time efficiency, is a primary goal. Recent advancements in the synthesis of related oxadiazoles (B1248032) offer promising starting points. For instance, one-pot methods using a superbase medium or employing a Vilsmeier reagent as a carboxylic acid activator have proven effective for various analogues and could be adapted for this specific compound. nih.gov Furthermore, embracing green chemistry principles through techniques like visible-light-mediated photoredox catalysis could offer an environmentally friendly alternative to traditional methods. nih.gov

Table 1: Potential Novel Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages | Key Research Question |

|---|---|---|---|

| One-Pot Synthesis | Combining amidoximes with carboxylic acid esters or activated carboxylic acids in a single reaction vessel. nih.gov | Reduced reaction time, simpler purification, and lower solvent usage. nih.gov | Can valeramidoxime and 2-chloropropionyl chloride (or its ester) efficiently form the target compound in a one-pot setup? |

| Vilsmeier Reagent Activation | Use of a Vilsmeier reagent to activate the carboxylic acid for reaction with the amidoxime (B1450833). nih.gov | High yields, readily available starting materials, and simple work-up. nih.gov | Is this activation method compatible with the chloroethyl moiety and does it offer superior yield over traditional coupling agents? |

| Photoredox Catalysis | A [3+2]-cycloaddition reaction under visible light irradiation using an organic dye as a photoredox catalyst. nih.gov | Environmentally friendly ("green chemistry"), mild reaction conditions. nih.gov | Can a suitable photoredox-catalyzed pathway be designed for the specific aliphatic precursors of the target compound? |

In-depth Investigations into the Stereospecificity of the 1-Chloroethyl Moiety's Biological Interactions

The 1-chloroethyl group at the C-5 position of the oxadiazole ring contains a chiral center, meaning 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole exists as a pair of enantiomers: (R)- and (S)-. It is a well-established principle in medicinal chemistry that stereoisomers can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. Research on related chiral heterocyclic compounds has demonstrated the critical role of stereochemistry in target recognition and inhibition. For example, studies on 2,3-dihydro-1,3,4-oxadiazole (B8461923) derivatives showed that the (R)-enantiomers were substantially more potent as MAO-B inhibitors than their (S)-counterparts. nih.gov

A crucial future research direction is the stereoselective synthesis or chromatographic separation of the individual enantiomers of 3-Butyl-5-(1-chloroethyl)-1,2,4-oxadiazole. Subsequent in-vitro evaluation of each pure enantiomer against a panel of biological targets is necessary to determine if one isomer (the eutomer) is responsible for the majority of the desired activity. This would also clarify the activity of the less active isomer (the distomer), which could contribute to off-target effects or be inactive. Such studies are fundamental for developing a more potent and safer therapeutic agent. researchgate.net

Discovery of Undiscovered Molecular Targets and Elucidation of their Precise Interaction Mechanisms with the Chemical Compound